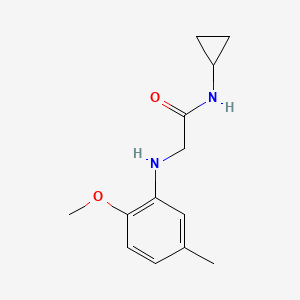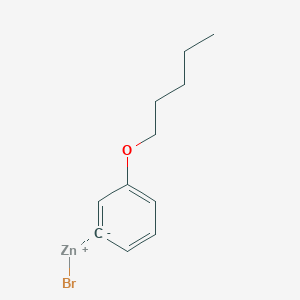
3-n-PentyloxyphenylZinc bromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-n-PentyloxyphenylZinc bromide is an organozinc compound with the molecular formula C11H15BrOZn. It is a reagent commonly used in organic synthesis, particularly in the formation of carbon-carbon bonds. This compound is part of the broader class of organozinc reagents, which are known for their versatility and reactivity in various chemical transformations.
準備方法
Synthetic Routes and Reaction Conditions
3-n-PentyloxyphenylZinc bromide can be synthesized through the reaction of 3-n-pentyloxyphenyl bromide with zinc in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction typically involves the following steps:
- Dissolution of 3-n-pentyloxyphenyl bromide in THF.
- Addition of zinc dust or zinc powder to the solution.
- Stirring the mixture under an inert atmosphere (e.g., nitrogen or argon) at room temperature or slightly elevated temperatures.
- Filtration to remove any unreacted zinc and other impurities.
Industrial Production Methods
In an industrial setting, the production of this compound may involve larger reactors and more controlled conditions to ensure high yield and purity. The process may include:
- Use of high-purity reagents and solvents.
- Implementation of automated systems for reagent addition and temperature control.
- Continuous monitoring of reaction parameters to optimize the reaction conditions.
化学反応の分析
Types of Reactions
3-n-PentyloxyphenylZinc bromide undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the zinc-bromide bond is replaced by other nucleophiles.
Coupling Reactions: It is commonly used in cross-coupling reactions such as the Suzuki-Miyaura coupling, where it reacts with aryl halides to form biaryl compounds.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include alkoxides, amines, and thiols.
Catalysts: Palladium or nickel catalysts are often used in coupling reactions.
Solvents: THF, diethyl ether, and other aprotic solvents are typically used.
Major Products
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, in a Suzuki-Miyaura coupling reaction, the major product would be a biaryl compound.
科学的研究の応用
3-n-PentyloxyphenylZinc bromide has a wide range of applications in scientific research, including:
Organic Synthesis: It is used as a reagent in the synthesis of complex organic molecules, including pharmaceuticals and natural products.
Material Science: It is employed in the preparation of advanced materials such as polymers and nanomaterials.
Medicinal Chemistry: It is used in the development of new drugs and therapeutic agents.
Catalysis: It serves as a catalyst or catalyst precursor in various chemical reactions.
作用機序
The mechanism of action of 3-n-PentyloxyphenylZinc bromide involves the formation of a reactive organozinc intermediate. This intermediate can undergo various transformations, including:
Transmetalation: Transfer of the organic group from zinc to another metal, such as palladium, in cross-coupling reactions.
Nucleophilic Attack: The organozinc intermediate can act as a nucleophile, attacking electrophilic centers in other molecules.
類似化合物との比較
Similar Compounds
Phenylzinc bromide: Similar in structure but lacks the pentyloxy group.
3-n-ButyloxyphenylZinc bromide: Similar but with a butyloxy group instead of a pentyloxy group.
3-n-HexyloxyphenylZinc bromide: Similar but with a hexyloxy group.
Uniqueness
3-n-PentyloxyphenylZinc bromide is unique due to the presence of the pentyloxy group, which can influence its reactivity and selectivity in chemical reactions. This structural feature can provide distinct advantages in certain synthetic applications, making it a valuable reagent in organic chemistry.
特性
分子式 |
C11H15BrOZn |
|---|---|
分子量 |
308.5 g/mol |
IUPAC名 |
bromozinc(1+);pentoxybenzene |
InChI |
InChI=1S/C11H15O.BrH.Zn/c1-2-3-7-10-12-11-8-5-4-6-9-11;;/h4-5,8-9H,2-3,7,10H2,1H3;1H;/q-1;;+2/p-1 |
InChIキー |
KERINMKGYANJNP-UHFFFAOYSA-M |
正規SMILES |
CCCCCOC1=CC=C[C-]=C1.[Zn+]Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


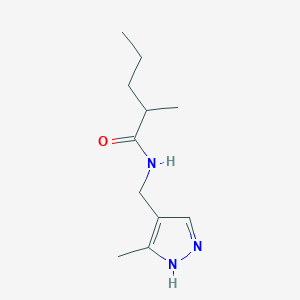
![3-(benzo[d][1,3]dioxol-5-yl)-6-bromo-2H-chromen-2-one](/img/structure/B14895248.png)
![N,N-dimethyl-3-azabicyclo[3.1.0]hexan-1-amine](/img/structure/B14895252.png)
![N-[1-(3-fluorophenyl)ethyl]butanamide](/img/structure/B14895256.png)
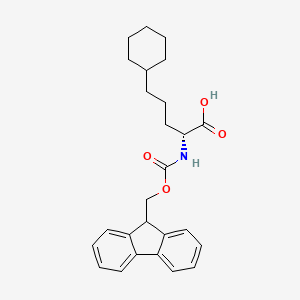

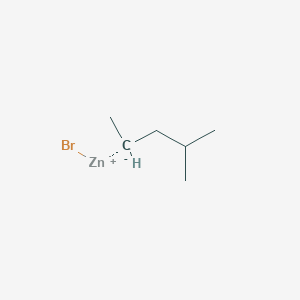



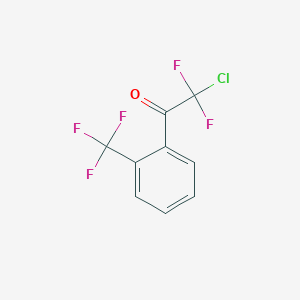

![Methyl 6,8-dichloroimidazo[1,2-a]pyrazine-2-carboxylate](/img/structure/B14895313.png)
